An In-Depth Technical Guide to D,L-3-Hydroxy-3-methylglutaryl Coenzyme A Trisodium Salt
An In-Depth Technical Guide to D,L-3-Hydroxy-3-methylglutaryl Coenzyme A Trisodium Salt
This guide provides a comprehensive technical overview of D,L-3-Hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) trisodium salt, a critical intermediate in cellular metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, biochemical significance, and practical applications, with a focus on the causal relationships that underpin its use in experimental settings.
Section 1: Core Compound Identification and Properties
D,L-3-Hydroxy-3-methylglutaryl Coenzyme A is a pivotal molecule in the biosynthesis of cholesterol and other essential isoprenoids.[1][2] The D,L-racemic mixture, supplied as a trisodium salt, is commonly used in research due to its enhanced stability and solubility in aqueous solutions, which is a critical factor for its use in enzymatic assays.
Chemical Abstract Service (CAS) Number: The specific CAS number for the DL-racemic mixture as a sodium salt is 103476-21-7 .[3]
The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 103476-21-7 | [3] |
| Molecular Formula | C27H41N7Na3O20P3S (Trisodium) | Derived from[3] |
| Molecular Weight | 977.58 g/mol (Trisodium, Anhydrous) | Derived from[3] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥90% (via HPLC) | [3] |
| Solubility | Soluble in water (up to 50 mg/mL) | [3][4] |
| Storage Conditions | -20°C, desiccated | [3][5] |
| UV Maximum (λmax) | 259 nm | [4] |
Section 2: Biochemical Significance: The Hub of the Mevalonate Pathway
HMG-CoA is a central intermediate in two major metabolic pathways: ketogenesis and the mevalonate pathway.[1] Its most studied role is as the direct precursor to mevalonic acid, a foundational step in the biosynthesis of cholesterol, steroid hormones, and non-steroidal isoprenoids.[2][6]
The conversion of HMG-CoA to mevalonate is catalyzed by the enzyme HMG-CoA reductase (HMGR).[7] This reaction is the rate-limiting step of the entire cholesterol synthesis cascade, making HMGR a primary target for therapeutic intervention, most notably by the class of drugs known as statins.[8][] The availability of a stable, soluble form of HMG-CoA is therefore essential for studying the kinetics and inhibition of this critical enzyme.[3]
Caption: The Mevalonate Pathway Highlighting HMG-CoA.
Section 3: Applications in Scientific Research
The primary utility of D,L-HMG-CoA trisodium salt in a research context stems from its role as the natural substrate for HMG-CoA reductase. This allows for precise and reproducible investigation into metabolic regulation and drug discovery.
Substrate for HMG-CoA Reductase (HMGR) Assays
Causality: To accurately screen for inhibitors (like statins) or activators of HMGR, a reliable and quantifiable enzymatic reaction is necessary.[10] D,L-HMG-CoA serves as this essential substrate. The assay typically measures the rate of consumption of the cofactor NADPH, which has a distinct absorbance at 340 nm.[8] As HMGR reduces HMG-CoA to mevalonate, it simultaneously oxidizes NADPH to NADP+, leading to a decrease in absorbance at 340 nm.[11] The rate of this decrease is directly proportional to the enzyme's activity.[8] The use of the trisodium salt ensures high solubility and stability in the aqueous assay buffer, which is paramount for achieving consistent and reproducible kinetic data.
Analytical Standard
In the field of metabolomics, accurate quantification of endogenous metabolites is crucial. D,L-HMG-CoA trisodium salt can be used as an analytical standard for developing and validating methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of HMG-CoA in biological samples. Its high purity (≥90%) ensures accurate calibration curves for precise quantification.[3]
Section 4: Experimental Protocol: Spectrophotometric Assay of HMG-CoA Reductase Activity
This protocol provides a self-validating system for measuring HMGR activity and screening for potential inhibitors. The principle relies on monitoring NADPH consumption.[10]
Principle: HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + CoA-SH
The activity is determined by measuring the rate of decrease in absorbance at 340 nm resulting from NADPH oxidation.[11]
Materials:
-
D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt
-
NADPH
-
HMG-CoA Reductase (purified enzyme)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.5, containing DTT)
-
Test inhibitor (e.g., Pravastatin) and solvent (e.g., DMSO)
-
96-well UV-transparent plate or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm and 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of D,L-HMG-CoA in deionized water. Aliquot and store at -20°C.[5]
-
Prepare a stock solution of NADPH in the assay buffer. Protect from light and store on ice.[8]
-
Dilute the HMGR enzyme in cold assay buffer to the desired working concentration. Keep on ice.
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
In a 96-well plate, set up wells for:
-
Sample (Enzyme Activity): Assay Buffer, HMGR enzyme, NADPH solution.
-
Inhibitor Test: Assay Buffer, HMGR enzyme, test inhibitor, NADPH solution.
-
Solvent Control: Assay Buffer, HMGR enzyme, inhibitor solvent, NADPH solution.
-
Blank (No Enzyme): Assay Buffer, NADPH solution.
-
-
Adjust the total volume in each well with Assay Buffer to be consistent (e.g., 180 µL).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the final component, the HMG-CoA substrate solution (e.g., 20 µL), to all wells.
-
Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm.
-
Record absorbance every 20-30 seconds for a period of 5-10 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the kinetic curve.
-
Use the Beer-Lambert law (and the molar extinction coefficient of NADPH, 6220 M⁻¹cm⁻¹) to convert this rate into the rate of NADPH consumed, which is proportional to enzyme activity.
-
For inhibitor screening, calculate the percent inhibition relative to the solvent control.
-
Caption: Workflow for an HMG-CoA Reductase Assay.
Section 5: Handling and Storage
Trustworthiness through Proper Handling: The integrity of experimental results depends on the stability of the reagents. D,L-HMG-CoA trisodium salt is hygroscopic and should be handled accordingly.
-
Storage: Store the solid compound in a desiccator at -20°C.[3]
-
Solution Stability: Once reconstituted in water, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] When in use, solutions should be kept on ice to minimize enzymatic or chemical breakdown.[8]
Section 6: Conclusion
D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt is an indispensable tool for researchers in metabolism, pharmacology, and drug discovery. Its role as the key substrate for HMG-CoA reductase provides a direct method for investigating the rate-limiting step of cholesterol biosynthesis.[12] The commercial availability of a high-purity, soluble salt form enables the design of robust and reproducible enzymatic assays critical for screening therapeutic agents like statins and understanding fundamental metabolic control.[13][14] Proper handling and adherence to established protocols, as outlined in this guide, are essential for leveraging the full potential of this vital biochemical reagent.
References
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HMG-CoA - Wikipedia . Wikipedia. [Link]
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HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816) . Assay Genie. [Link]
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HMG-CoA-Reductase | Encyclopedia MDPI . MDPI. [Link]
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3-Hydroxy-3-methylglutaryl-CoA | C27H44N7O20P3S | CID 91506 . PubChem. [Link]
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Some properties of 3-hydroxy-3-methylglutaryl-coenzyme A synthase from ox liver . PubMed. [Link]
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A biochemical reaction catalyzed by HMGR. HMG-CoA is converted to... . ResearchGate. [Link]
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An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia . PMC. [Link]
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HMG-CoA Reductase as Target for Drug Development | Request PDF . ResearchGate. [Link]
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What are HMG-CoA reductase modulators and how do they work? . Patsnap Synapse. [Link]
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Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies . Bentham Science. [Link]
-
The Potential Therapeutic Applications of Natural Products in the Oxidative Stress-Related MVA Pathway: Focus on HMGCR . MDPI. [Link]
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